molecular formula C22H17BrN4O3S B3504483 ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate CAS No. 713121-81-4

ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B3504483
CAS No.: 713121-81-4
M. Wt: 497.4 g/mol
InChI Key: KBQRIYJKPGZDLF-UHFFFAOYSA-N
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Description

Ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a quinoline, pyridine, and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Moiety: Starting with a brominated precursor, the quinoline ring is constructed through a series of cyclization reactions.

    Introduction of the Pyridine Group: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Thiazole Ring Formation: The thiazole ring is synthesized through a condensation reaction involving a thioamide and a halogenated carbonyl compound.

    Final Coupling: The final step involves coupling the synthesized intermediate with ethyl acetate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into less reactive forms.

    Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as DNA, enzymes, and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-({[6-chloro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
  • Ethyl [2-({[6-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Uniqueness

Ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

IUPAC Name

ethyl 2-[2-[(6-bromo-2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3S/c1-2-30-20(28)10-14-12-31-22(25-14)27-21(29)16-11-19(18-5-3-4-8-24-18)26-17-7-6-13(23)9-15(16)17/h3-9,11-12H,2,10H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQRIYJKPGZDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401133436
Record name Ethyl 2-[[[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl]amino]-4-thiazoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713121-81-4
Record name Ethyl 2-[[[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl]amino]-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=713121-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl]amino]-4-thiazoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Reactant of Route 6
Reactant of Route 6
ethyl [2-({[6-bromo-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

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